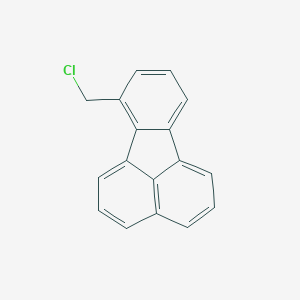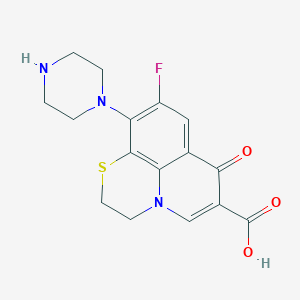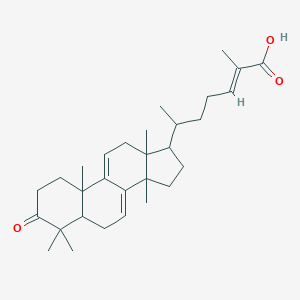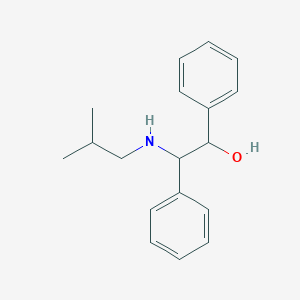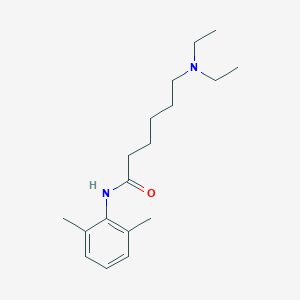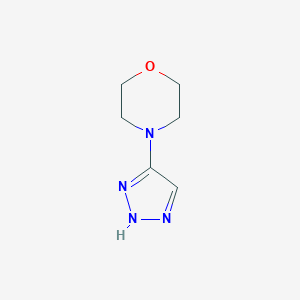
4-(1H-1,2,3-Triazol-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as T4M, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. T4M is a five-membered ring that consists of a nitrogen atom and four carbon atoms, with a morpholine group attached to one of the carbon atoms and a triazole ring attached to another. This compound has shown promising results in various scientific research applications, including drug discovery, bioconjugation, and chemical biology.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)morpholine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The triazole ring in 4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to undergo click reactions with alkynes, which has led to its use in bioconjugation and chemical biology.
Efectos Bioquímicos Y Fisiológicos
4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to have low toxicity and high biocompatibility, making it an ideal candidate for various biological applications. It has been used in cell culture studies to investigate its effects on cell proliferation and apoptosis. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1H-1,2,3-Triazol-4-yl)morpholine is its ease of synthesis and high purity. It is also highly stable and has a long shelf life, making it a convenient reagent for laboratory experiments. However, 4-(1H-1,2,3-Triazol-4-yl)morpholine is relatively expensive compared to other reagents, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for the use of 4-(1H-1,2,3-Triazol-4-yl)morpholine in scientific research. One possible application is in the development of new drug delivery systems, where 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used to improve the pharmacokinetics and pharmacodynamics of existing drugs. 4-(1H-1,2,3-Triazol-4-yl)morpholine could also be used in the development of new antimicrobial agents, where its low toxicity and high biocompatibility could be advantageous. Additionally, 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used in the development of new biomaterials, where its unique chemical properties could be exploited to create novel materials with specific properties.
Métodos De Síntesis
The synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine involves the reaction of morpholine with sodium azide and copper sulfate in water. The reaction proceeds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. This method has been optimized to produce high yields of 4-(1H-1,2,3-Triazol-4-yl)morpholine with excellent purity.
Aplicaciones Científicas De Investigación
4-(1H-1,2,3-Triazol-4-yl)morpholine has been extensively studied for its potential applications in drug discovery. It has been used as a building block in the synthesis of various bioactive molecules, including antitumor agents, antifungal agents, and antimicrobial agents. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been used in the development of targeted drug delivery systems, where it is conjugated to a drug molecule to improve its pharmacokinetics and pharmacodynamics.
Propiedades
Número CAS |
109831-91-6 |
|---|---|
Nombre del producto |
4-(1H-1,2,3-Triazol-4-yl)morpholine |
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
Clave InChI |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
SMILES canónico |
C1COCCN1C2=NNN=C2 |
Sinónimos |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

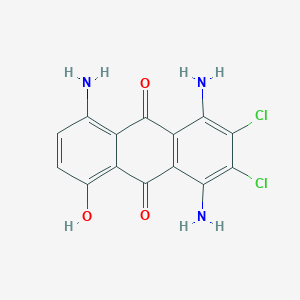
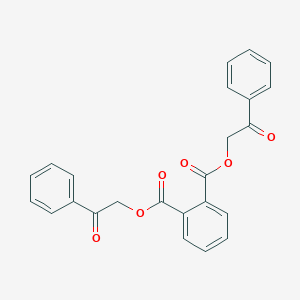
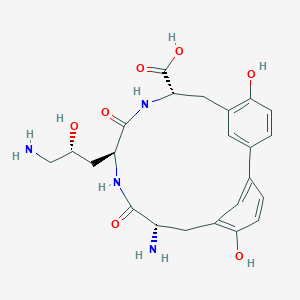
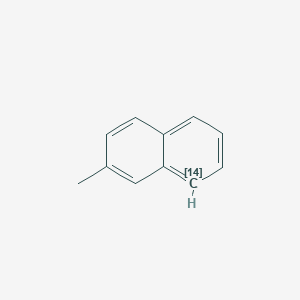
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
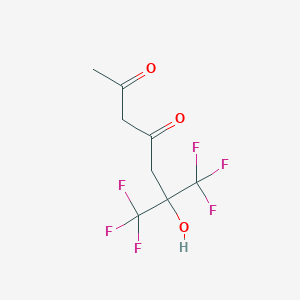
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
